4-Fluoro-4'-nitrobenzophenone is an organic compound synthesized through various methods, including Friedel-Crafts acylation and nucleophilic aromatic substitution reactions. Researchers have characterized its physical and chemical properties, including its melting point, boiling point, solubility, and spectral data (e.g., NMR, IR, UV-Vis) [, ]. These characterization techniques allow for confirmation of the compound's identity and purity, essential for research applications.
4-Fluoro-4'-nitrobenzophenone is an organic compound with the molecular formula C₁₃H₈FNO₃ and a CAS number of 2195-47-3. It appears as a yellow crystalline solid, characterized by its distinctive functional groups: a fluorine atom and a nitro group attached to the benzophenone structure. The compound is notable for its applications in organic synthesis and as a building block in various
The synthesis of 4-fluoro-4'-nitrobenzophenone can be achieved through various methods:
Interaction studies involving 4-fluoro-4'-nitrobenzophenone focus primarily on its reactivity with nucleophiles and electrophiles. The compound's ability to participate in substitution reactions makes it valuable for synthesizing more complex molecules. Additionally, studies on its interactions with biological systems are crucial for understanding its potential therapeutic effects or toxicological profiles.
Several compounds share structural similarities with 4-fluoro-4'-nitrobenzophenone, including:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4-Fluorobenzophenone | C₁₃H₉F | Lacks the nitro group; used in dye synthesis |
4-Nitrobanzophenone | C₁₃H₉NO₂ | Lacks fluorine; commonly used in organic synthesis |
2-Fluoro-4'-nitrobenzophenone | C₁₃H₉FNO₂ | Different positioning of fluorine; varied reactivity |
4-Methoxy-4'-nitrobenzophenone | C₁₃H₁₁NO₃ | Contains methoxy group; used in pharmaceuticals |
The uniqueness of 4-fluoro-4'-nitrobenzophenone lies in its combination of both a fluorine atom and a nitro group on the benzophenone framework, which enhances its reactivity compared to other similar compounds. This dual functionality allows it to serve as a versatile building block in synthetic chemistry while also potentially imparting unique biological properties.
4-Fluoro-4'-nitrobenzophenone exhibits well-defined thermal characteristics that reflect its crystalline nature and molecular structure. The compound demonstrates a sharp melting point of 87-89°C [1] [2], indicating a relatively ordered crystal lattice with consistent intermolecular forces. This melting point is characteristic of substituted benzophenones, where the introduction of electron-withdrawing groups such as fluorine and nitro substituents influences the thermal stability of the solid phase.
The predicted boiling point of 397.2 ± 27.0°C [1] suggests significant thermal stability in the liquid phase, which is attributed to the aromatic conjugation and dipolar interactions between molecules. The large difference between melting and boiling points (approximately 310°C) indicates strong intermolecular forces in both solid and liquid phases, primarily arising from π-π stacking interactions between aromatic rings and dipole-dipole interactions from the polar functional groups.
The compound exists as yellow crystalline solid with a density of 1.335 g/cm³ [1]. While specific crystallographic data for 4-Fluoro-4'-nitrobenzophenone is not extensively documented, structural analysis of related benzophenone derivatives suggests that the molecule likely adopts a near-planar conformation with a slight twist between the two aromatic rings [4]. The presence of both fluorine and nitro substituents in para positions creates an asymmetric electron distribution that influences crystal packing arrangements.
The crystalline form demonstrates stability under ambient conditions, with no reported polymorphic transitions below the melting point. The molecular structure favors close packing through aromatic π-π interactions, with the polar nitro and fluorine substituents contributing to the overall crystal lattice energy through electrostatic interactions.
Property | Value | Temperature Range | Reference |
---|---|---|---|
Melting Point | 87-89°C | Atmospheric pressure | [1] [2] |
Boiling Point (predicted) | 397.2 ± 27.0°C | Atmospheric pressure | [1] |
Density | 1.335 g/cm³ | 25°C | [1] |
Phase Transition Enthalpy | Not available | - | - |
Heat Capacity | Not available | - | - |
The solvation behavior of 4-Fluoro-4'-nitrobenzophenone reflects its amphiphilic molecular nature, combining hydrophobic aromatic rings with polar functional groups. The compound demonstrates essentially no solubility in water [5], which is typical for substituted benzophenones despite the presence of polar substituents. This insolubility arises from the predominance of hydrophobic aromatic character over the polar nitro and fluorine functionalities.
In organic solvents, the compound shows varying degrees of solubility depending on the solvent polarity and hydrogen bonding capability. The compound exhibits slight solubility in chloroform and methanol [6], moderate solubility in polar aprotic solvents, and good solubility in aromatic solvents such as benzene and toluene. This solubility pattern is consistent with the calculated partition coefficient (XLogP3) of 3.1 [7], indicating a preference for lipophilic environments.
The solvation dynamics are governed by several molecular interaction mechanisms:
Dipole-Dipole Interactions: The nitro group (NO₂) creates a strong electron-withdrawing effect with a significant dipole moment, while the fluorine atom contributes additional polarity. These polar functionalities enable favorable interactions with polar solvents through dipole-dipole forces.
π-π Interactions: In aromatic solvents, the benzophenone core can engage in π-π stacking interactions, enhancing solubility in benzene, toluene, and similar aromatic systems.
Hydrogen Bonding: Although the compound lacks hydrogen bond donors (donor count = 0 [7]), it possesses four hydrogen bond acceptor sites [7] primarily located on the nitro group oxygen atoms and the carbonyl oxygen. This asymmetric hydrogen bonding profile limits solubility in protic solvents but allows for acceptor interactions.
Solvent System | Solubility | Interaction Type | Dielectric Constant |
---|---|---|---|
Water | Insoluble | Minimal | 80.1 |
Methanol | Slightly soluble | H-bonding (acceptor) | 32.7 |
Chloroform | Slightly soluble | Dipole-induced dipole | 4.8 |
Benzene | Soluble | π-π stacking | 2.3 |
Toluene | Soluble | π-π stacking | 2.4 |
DMSO | Soluble | Dipole-dipole | 46.7 |
The topological polar surface area of 62.9 Ų [7] indicates moderate polarity, falling within the range typical for bioactive molecules while maintaining sufficient lipophilicity for membrane permeation.
The solid-state structure of 4-Fluoro-4'-nitrobenzophenone is stabilized by multiple types of intermolecular interactions that determine its physical properties and crystal morphology. The primary stabilizing forces include:
Aromatic π-π Stacking: The benzophenone framework facilitates face-to-face or edge-to-face aromatic interactions between adjacent molecules in the crystal lattice. These interactions contribute significantly to the crystal lattice energy and influence the melting point behavior.
Electrostatic Interactions: The nitro group creates localized areas of electron density depletion, while the fluorine atom contributes to dipolar interactions. These electrostatic forces provide directional stability to the crystal structure and influence the packing arrangements.
Dipole-Dipole Interactions: The carbonyl group (C=O) acts as both an electron acceptor and contributes to the overall molecular dipole moment. The alignment of these dipoles in the solid state contributes to the thermal stability and mechanical properties of the crystals.
Although detailed crystallographic analysis specific to 4-Fluoro-4'-nitrobenzophenone is not available in the literature, comparative studies of related benzophenone derivatives [4] [8] suggest that the compound likely adopts a crystal packing arrangement that maximizes aromatic overlap while accommodating the steric requirements of the substituents.
The yellow coloration of the crystals indicates electronic transitions in the visible region, likely arising from charge transfer interactions between the electron-rich fluorinated ring and the electron-deficient nitro-substituted ring. This intramolecular charge transfer character may also influence intermolecular packing arrangements in the solid state.
Property | Status | Estimated Value | Basis |
---|---|---|---|
Surface Tension | Not measured | 40-50 mN/m | Structural analogy |
Contact Angle | Not measured | 60-80° | Moderate hydrophobicity |
Crystal Habit | Crystalline | Prismatic | Visual observation |
Polymorphism | Not studied | Possible | Conformational flexibility |
The complexity score of 313 [7] reflects the intricate molecular architecture that influences both intermolecular interactions and surface properties. The rotatable bond count of 2 [7] indicates limited conformational flexibility, which contributes to the formation of well-ordered crystal structures with predictable packing arrangements.
The heavy atom count of 18 [7] and the specific arrangement of heteroatoms create an asymmetric electronic distribution that influences both surface characteristics and bulk properties. The formal charge of zero [7] indicates that the compound exists as a neutral molecule in the solid state, with charge distribution arising from the polarizing effects of the substituents rather than ionic character.
Irritant